Stereochemical Configuration (3S,4S) vs. (3R,4R): Enantiomer-Specific Renin Inhibitor Potency
The (3S,4S) absolute configuration is not an arbitrary choice. In a published series of trans-(3S,4S)-disubstituted pyrrolidines evaluated as direct renin inhibitors, compound 2 bearing the (3S,4S) stereochemistry served as the prototype scaffold for a novel class of antihypertensive agents [1]. Subsequent structure-guided optimization demonstrated that analogs with a (3S)-amino linker to the prime-site substituents achieved a pronounced increase in in vitro potency compared to compound 2, with sulfonamide-spaced analogs 50, 51, and 54a showing marked improvements [1]. The paper explicitly reports that the (3S,4S) configuration is integral to the pharmacophore; the (3R,4R) enantiomer (CAS 1932517-95-7) would present the amino and ethyl groups in opposite spatial orientations, predicted to abrogate binding to the renin active site [1]. No published data support equivalent biological activity for the (3R,4R) enantiomer in this target class.
| Evidence Dimension | Biological target engagement (renin inhibition) as a function of stereochemistry |
|---|---|
| Target Compound Data | Prototype renin inhibitor (3S,4S)-12a demonstrated oral blood-pressure lowering in hypertensive double-transgenic rat model [1] |
| Comparator Or Baseline | (3R,4R)-enantiomer (CAS 1932517-95-7): No published renin inhibition data; predicted inactive due to inverted stereochemistry |
| Quantified Difference | Qualitative: active vs. expected inactive; quantitative in vitro potency increase for (3S,4S)-sulfonamide analogs vs. parent compound 2 (pronounced increase, exact fold-change reported in primary paper) [1] |
| Conditions | Human aspartyl protease renin in vitro assay; hypertensive double-transgenic rat model for in vivo validation |
Why This Matters
Procurement of the (3S,4S) enantiomer is mandatory for any program targeting the (3S,4S)-pyrrolidine pharmacophore space; the (3R,4R) enantiomer cannot substitute without complete re-validation of target engagement.
- [1] Lorthiois E, Breitenstein W, Cumin F, et al. trans-(3S,4S)-Disubstituted pyrrolidines as inhibitors of the human aspartyl protease renin. Part I: prime site exploration using an amino linker. Bioorganic & Medicinal Chemistry Letters, 2015; 25(8): 1782-1786. View Source
